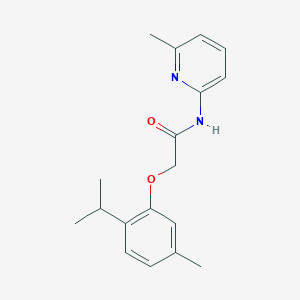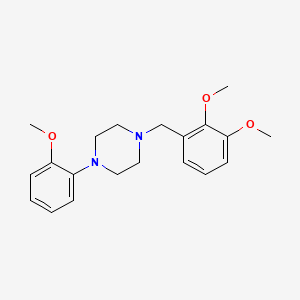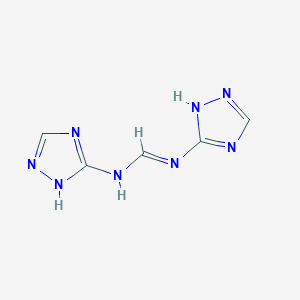
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as IMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMPA is a potent inhibitor of the enzyme inositol polyphosphate 5-phosphatase, which plays a crucial role in regulating cellular signaling pathways.
作用机制
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide works by inhibiting the activity of inositol polyphosphate 5-phosphatase, which is an enzyme that plays a crucial role in regulating cellular signaling pathways. This enzyme is involved in the breakdown of inositol phosphates, which are important signaling molecules in cells. By inhibiting the activity of this enzyme, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can modulate cellular signaling pathways and alter cellular behavior.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In neurobiology, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are important for regulating mood and behavior.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its specificity for inositol polyphosphate 5-phosphatase. This allows researchers to selectively modulate cellular signaling pathways without affecting other cellular processes. However, one limitation of using 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is its potential toxicity, as it can affect cellular behavior in a variety of ways.
未来方向
There are many potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of research is in the development of new cancer therapies that target inositol polyphosphate 5-phosphatase. Another area of research is in the development of new neurobiological therapies that modulate the activity of neurotransmitters. Additionally, there is potential for research on the use of 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in other areas of biology, such as immunology and microbiology.
合成方法
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using a multistep process that involves the reaction of 2-isopropyl-5-methylphenol with 2-bromo-1-chloroethane to form 2-(2-isopropyl-5-methylphenoxy)ethyl chloride. This intermediate is then reacted with 6-methyl-2-pyridinylamine to form the final product, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been optimized to yield high purity and high yield.
科学研究应用
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology. 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells by blocking the activity of inositol polyphosphate 5-phosphatase, which is overexpressed in many types of cancer. 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been studied for its potential applications in neurobiology, as it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin.
属性
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)15-9-8-13(3)10-16(15)22-11-18(21)20-17-7-5-6-14(4)19-17/h5-10,12H,11H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIVPVRQKDBWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)




![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)
